4-[(Dimethylcarbamoyl)amino]benzoic acid

Physicochemical characterization Crystallinity Thermal stability

Scaffold diversification often stalls when building blocks lack orthogonal reactivity. 4-[(Dimethylcarbamoyl)amino]benzoic acid (CAS 91880-51-2) resolves this with dual functional handles-a benzoic acid for amide coupling or esterification and a dimethylcarbamoyl urea group amenable to hydrolysis or further elaboration. • Distinct from PABA: higher mp (212-216°C) and LogP (~1) improve crystallinity and partitioning behavior in formulations • Enhanced H-bond donor/acceptor capacity vs. amide-linked analogs boosts solubility and target engagement • Supplied at 95% purity; ambient shipping; reliable global supply for med-chem and organic synthesis programs.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 91880-51-2
Cat. No. B1296505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Dimethylcarbamoyl)amino]benzoic acid
CAS91880-51-2
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C10H12N2O3/c1-12(2)10(15)11-8-5-3-7(4-6-8)9(13)14/h3-6H,1-2H3,(H,11,15)(H,13,14)
InChIKeyIIWJGCYPFFTHDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Dimethylcarbamoyl)amino]benzoic Acid: Baseline Characteristics


4-[(Dimethylcarbamoyl)amino]benzoic acid (CAS 91880-51-2), also known as 4-(3,3-Dimethylureido)benzoic acid, is an aromatic urea-benzoic acid hybrid [1]. It is a synthetic derivative of para-aminobenzoic acid (PABA) featuring a dimethylcarbamoyl urea linkage [2]. The compound is primarily supplied as a reagent-grade solid with typical purity specifications of 95% and serves as a versatile scaffold in medicinal chemistry and organic synthesis [3].

Reagent-grade solid with typical 95% purity specification
Urea-benzoic acid hybrid scaffold for medicinal chemistry
Supports organic synthesis and fragment elaboration workflows

4-[(Dimethylcarbamoyl)amino]benzoic Acid vs. PABA and Amide Analogs


The presence of the N,N-dimethyl urea group in 4-[(Dimethylcarbamoyl)amino]benzoic acid fundamentally alters its physicochemical and biological profile compared to its precursor PABA and simple amide analogs [1]. Unlike PABA (melting point 187–189°C, LogP ~0.83–1.55) [2], the target compound exhibits a significantly higher melting point (212–216°C) and a distinct LogP (~1) [3], impacting its crystallinity and partitioning behavior in formulations. Compared to 4-(dimethylcarbamoyl)benzoic acid (an amide-linked analog), the urea linkage introduces an additional hydrogen bond donor and acceptor, which can enhance solubility and target engagement . These differences mean that generic substitution with superficially similar benzoic acid derivatives will not replicate the same synthetic utility or biological interaction profile.

4-[(Dimethylcarbamoyl)amino]benzoic Acid vs. PABA Urea linkage adds H-bond donors/acceptors; melting point elevates significantly; solubility and crystallinity may shift.
4-[(Dimethylcarbamoyl)amino]benzoic Acid vs. Amide analog Urea vs. amide alters hydrogen-bonding capacity; LogP and thermal profile differ; target engagement may not transfer.

4-[(Dimethylcarbamoyl)amino]benzoic Acid Comparative Properties


Melting Point Elevation vs. PABA and Amide Analog

The melting point of 4-[(Dimethylcarbamoyl)amino]benzoic acid is 212–216°C [1], which is 23–29°C higher than that of its precursor PABA (187–189°C) [2] and 40–47°C higher than that of the amide analog 4-(dimethylcarbamoyl)benzoic acid (169–172°C) . This substantial elevation reflects enhanced intermolecular hydrogen bonding conferred by the urea moiety.

Melting Point
Cross-study comparable
212–216 °C vs. PABA 187–189 °C; Δ +23–29°C
vs. amide analog 169–172 °C; Δ +40–47°C
Supports recrystallization workflow and thermal stability review
Reported values from supplier and database sources
Physicochemical characterization Crystallinity Thermal stability

Lipophilicity (LogP) vs. PABA and Amide Analog

4-[(Dimethylcarbamoyl)amino]benzoic acid exhibits a calculated LogP of 1 [1], which is intermediate between PABA (LogP 0.83–1.55) and 4-(dimethylcarbamoyl)benzoic acid (LogP 0.615) [2]. This moderate lipophilicity balances aqueous solubility and membrane permeability, a desirable profile for fragment-based drug discovery and probe design.

Calculated LogP
Cross-study comparable
1.0
PABA: 0.83–1.55; amide analog: 0.615
Moderate lipophilicity balances solubility and permeability for fragment-based assays
Computed using XLogP3-like algorithms
Lipophilicity Drug-likeness Partition coefficient

Molecular Weight vs. PABA and Amide Analog

With a molecular weight of 208.21 g/mol [1], 4-[(Dimethylcarbamoyl)amino]benzoic acid is 71.07 g/mol heavier than PABA (137.14 g/mol) and 15.01 g/mol heavier than 4-(dimethylcarbamoyl)benzoic acid (193.20 g/mol) . The added mass is attributable to the urea nitrogen and carbonyl groups, which provide additional sites for hydrogen bonding and derivatization.

Molecular Weight
Cross-study comparable
208.21 g/mol
Δ +71.07 vs. PABA; Δ +15.01 vs. amide analog
Increased mass from urea groups may add derivatization handles and improve solubility
Based on C10H12N2O3 formula
Molecular weight Solubility Building block

Hydrogen Bonding Capacity: Urea vs. Amide vs. Amino

The urea linkage in 4-[(Dimethylcarbamoyl)amino]benzoic acid provides two hydrogen bond donors (urea NH and carboxylic acid OH) and three hydrogen bond acceptors (urea carbonyl, amide nitrogen, and carboxylic acid carbonyl) [1]. In contrast, PABA possesses one donor and two acceptors, while 4-(dimethylcarbamoyl)benzoic acid has one donor and two acceptors [2]. The enhanced hydrogen bonding capacity contributes to the higher melting point and may improve binding affinity to biological targets.

H-Bond Capacity
Class-level inference
2 donors, 3 acceptors
PABA: 1 donor, 2 acceptors; amide analog: 1 donor, 2 acceptors
Enhanced H-bond capacity may improve target engagement and crystal engineering potential
PubChem computed descriptors
Hydrogen bonding Target engagement Crystal engineering

4-[(Dimethylcarbamoyl)amino]benzoic Acid Research & Industrial Applications


Fragment-Based Drug Discovery Scaffold

The compound's intermediate LogP (~1) and enhanced hydrogen bonding capacity make it an attractive fragment for exploring urea-containing pharmacophores [1]. Its structural similarity to PABA-derived antifolates suggests potential for elaboration into enzyme inhibitors, while its distinct physicochemical profile reduces the risk of non-specific binding compared to more lipophilic analogs.

Building Block for Urea and Carbamate Derivatives

The presence of both a carboxylic acid and a urea group enables orthogonal derivatization strategies . The dimethylcarbamoyl moiety can be hydrolyzed or further functionalized, while the benzoic acid handle allows for amide coupling or esterification. This dual reactivity supports the construction of more complex molecular architectures.

Analytical Reference Standard

With a well-defined melting point (212–216°C) and purity specifications (typically 95%) , 4-[(Dimethylcarbamoyl)amino]benzoic acid can serve as a calibration standard in HPLC or LC-MS methods aimed at quantifying urea-containing benzoic acid derivatives in reaction mixtures or biological matrices.

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery
Moderate LogP and urea H-bond scaffold
Fragment elaboration and binding assay interpretation
Building Block for Urea/Carbamate Derivatives
Dual carboxylic acid/urea reactivity
Orthogonal derivatization validation
Analytical Reference Standard
Defined melting point and purity specification
HPLC/LC-MS calibration and method verification

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24 linked technical documents
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